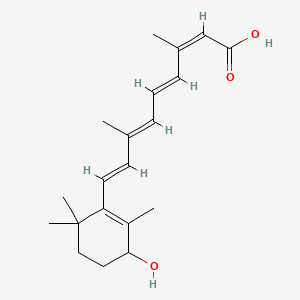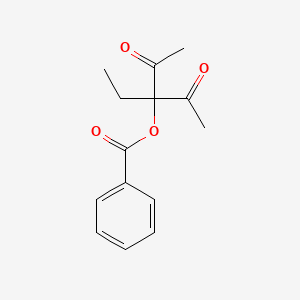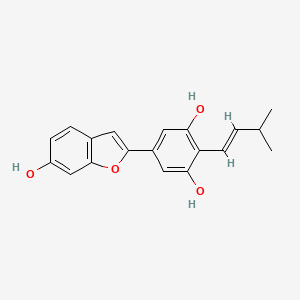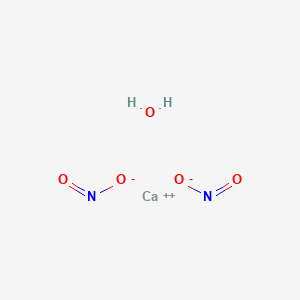
4-Hidroxiisotretinoína
Descripción general
Descripción
4-Hydroxyisotretinoin is a derivative of isotretinoin, a retinoid commonly used in the treatment of severe acne. This compound is a hydroxylated form of isotretinoin, which means it has an additional hydroxyl group (-OH) attached to its molecular structure. The presence of this hydroxyl group can influence its chemical properties and biological activities.
Aplicaciones Científicas De Investigación
4-Hydroxyisotretinoin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on retinoids.
Biology: Investigated for its potential effects on cellular differentiation and apoptosis.
Industry: Utilized in the development of new retinoid-based pharmaceuticals and cosmetic products.
Mecanismo De Acción
Target of Action
4-Hydroxyisotretinoin, a derivative of vitamin A, primarily targets retinoid receptors . These receptors play a crucial role in cell differentiation, survival, and apoptosis .
Mode of Action
It is known to interact with its targets, the retinoid receptors, leading to changes in cell cycle progression, cell differentiation, survival, and apoptosis . These actions result in a significant reduction in sebum production, which prevents the blockage of pores and growth of acne-causing bacteria .
Biochemical Pathways
4-Hydroxyisotretinoin affects several biochemical pathways. After enzyme-catalyzed degradation, 4-Hydroxyisotretinoin is metabolized via the 4-Hydroxyisotretinoin oxidase pathway to glycine . This process influences various downstream effects, including the reduction of sebum production and prevention of pore blockage .
Pharmacokinetics
4-Hydroxyisotretinoin is rapidly absorbed from the gastrointestinal tract, with an initial lag time of about 0.5–2 hours . It reaches steady-state concentrations within 10 days at certain doses . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 4-Hydroxyisotretinoin’s action are primarily observed in its potent anti-acne effects. It reduces sebum production, prevents pore blockage, and inhibits the growth of acne-causing bacteria . Additionally, it has been associated with increased hair loss and telogen effluvium with long-term use in higher doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxyisotretinoin. For instance, the compound’s anti-inflammatory properties make it a potentially applicable and versatile therapy for a wide variety of dermatologic conditions . Its efficacy can be influenced by factors such as the severity of the condition being treated, the patient’s overall health status, and other individual factors .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Hydroxyisotretinoin are closely related to its parent compound, isotretinoin. Isotretinoin and its metabolites, including 4-Hydroxyisotretinoin, have been shown to have significant effects on cellular processes, primarily through their interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
4-Hydroxyisotretinoin, like isotretinoin, has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, isotretinoin and its metabolites have been shown to reduce sebum production, preventing the blockage of pores and growth of acne-causing bacteria .
Molecular Mechanism
The molecular mechanism of 4-Hydroxyisotretinoin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with the cytochrome P450 (CYP) enzyme CYP26 .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxyisotretinoin over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies provide valuable insights into the temporal dynamics of 4-Hydroxyisotretinoin’s effects.
Dosage Effects in Animal Models
The effects of 4-Hydroxyisotretinoin can vary with different dosages in animal models . Studies have shown that higher dosages can lead to more pronounced effects, but may also result in toxic or adverse effects.
Metabolic Pathways
4-Hydroxyisotretinoin is involved in several metabolic pathways. It is primarily metabolized by the CYP26 enzyme, which initiates the catabolism of all-trans retinoic acid (tRA) and limits the effects of tRA .
Transport and Distribution
The transport and distribution of 4-Hydroxyisotretinoin within cells and tissues are complex processes that involve various transporters and binding proteins . These processes determine the localization and accumulation of 4-Hydroxyisotretinoin in different cellular compartments.
Subcellular Localization
The subcellular localization of 4-Hydroxyisotretinoin is an important aspect of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-Hydroxyisotretinoin can influence its activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyisotretinoin typically involves the hydroxylation of isotretinoin. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of the hydroxyl group to the desired position on the isotretinoin molecule .
Industrial Production Methods: Industrial production of 4-Hydroxyisotretinoin may involve large-scale hydroxylation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyisotretinoin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to isotretinoin.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of 4-oxo-isotretinoin.
Reduction: Reversion to isotretinoin.
Substitution: Formation of various substituted isotretinoin derivatives.
Comparación Con Compuestos Similares
Isotretinoin: The parent compound, used primarily for severe acne treatment.
Tretinoin: Another retinoid used for acne and acute promyelocytic leukemia.
Adapalene: A synthetic retinoid used for acne treatment with a different receptor binding profile.
Uniqueness: 4-Hydroxyisotretinoin is unique due to its additional hydroxyl group, which can enhance its solubility and potentially alter its biological activity compared to isotretinoin. This modification may result in different therapeutic effects and side effect profiles, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-FAOQNJJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75281-25-3 | |
| Record name | 4-Hydroxyisotretinoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYISOTRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/new.no-structure.jpg)



![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)




